molecular formula C6H14ClNO B3028050 (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride CAS No. 1523541-78-7

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B3028050
CAS No.: 1523541-78-7
M. Wt: 151.63
InChI Key: FFTQTMXKUQODRT-RGMNGODLSA-N
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Description

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-methylpyrrolidine.

    Hydroxymethylation: The (S)-2-methylpyrrolidine is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield (S)-(2-Methylpyrrolidin-2-yl)methanol.

    Hydrochloride Formation: The final step involves the conversion of (S)-(2-Methylpyrrolidin-2-yl)methanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form (S)-2-methylpyrrolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (S)-2-methylpyrrolidin-2-one.

    Reduction: The major product is (S)-2-methylpyrrolidine.

    Substitution: The products depend on the substituent introduced, such as (S)-(2-Methylpyrrolidin-2-yl)methyl chloride.

Scientific Research Applications

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to receptors and modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
  • (S)-2-Methylpyrrolidine
  • (S)-(2-Methylpyrrolidin-2-yl)methyl chloride

Uniqueness

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and act as a chiral building block makes it valuable in various applications.

Properties

IUPAC Name

[(2S)-2-methylpyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQTMXKUQODRT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-78-7
Record name 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 2
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 3
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 4
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 5
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 6
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

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